2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester

Distillation Purification Process Chemistry

2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester (methyl 2-(2,4-difluorophenyl)propanoate, CAS 1339869-63-4) is a fluorinated phenylpropanoate ester with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol. It belongs to the class of α-substituted arylacetic acid esters and serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
Cat. No. B12074532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)F)C(=O)OC
InChIInChI=1S/C10H10F2O2/c1-6(10(13)14-2)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3
InChIKeyHMRROKZXOMXPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester (CAS 1339869-63-4): Core Physicochemical Identity for Research Procurement


2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester (methyl 2-(2,4-difluorophenyl)propanoate, CAS 1339869-63-4) is a fluorinated phenylpropanoate ester with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol . It belongs to the class of α-substituted arylacetic acid esters and serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure features a 2,4-difluorophenyl ring linked to an α-methyl-substituted acetic acid methyl ester backbone.

Role Fluorinated building block for medicinal chemistry and agrochemical intermediate synthesis
Positioning 2,4-difluoro substitution pattern for regiospecific transformations and SAR campaigns
Advantage Methyl ester form enables direct amidation, avoiding a separate esterification step

Why In-Class α-Methyl Phenylacetate Esters Cannot Serve as Drop-in Replacements for 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester


Within the α-methyl phenylacetate ester family, the precise fluorine substitution pattern—2,4- versus 2,5- or 2,6- or the unfluorinated parent—meaningfully modulates lipophilicity, electronic character, and steric environment, which in turn influences reaction yields in downstream transformations such as amidation, Suzuki coupling, or enzymatic resolution. For example, the 2,6-difluoro isomer methyl 2-(2,6-difluorophenyl)propanoate exhibits a predicted XlogP of 2.5 , while the 2,4-difluoro free acid (CAS 1250572-63-4) shows a LogP of 2.1529 . These differences, even when modest, can alter partitioning behavior in biphasic reaction systems, chromatographic retention times, and passive membrane permeability in cell-based assays.

2,6‑Isomer
2,4‑difluoro target (LogP ~2.15)
2,6‑difluoro methyl ester (XlogP 2.5) may shift partitioning and chromatographic behavior, altering reaction outcomes in biphasic systems
Unsubstituted analog
Target density ~1.19 g/cm³
Methyl 2‑phenylpropanoate (~1.02 g/cm³) has a significantly different density, limiting the use of simple densitometry for identity confirmation
Free acid
Methyl ester directly usable for amidation
2‑(2,4‑difluorophenyl)propanoic acid requires activation (e.g., EDC/HOBt), adding a synthetic step; direct ester procurement saves one transformation

Quantified Differentiation Matrix: 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester Versus Key Structural Analogs


Boiling Point Differentiation: 2,4-Difluoro Methyl Ester vs. 2,6-Difluoro Methyl Ester Isomer

Predicted boiling point data differentiate the 2,4- and 2,6-difluoro positional isomers. The 2,4-difluoro-α-methyl benzeneacetic acid methyl ester (target) has a predicted boiling point of 206.2 ± 25.0 °C at 760 mmHg , while the 2,6-isomer shows a slightly lower predicted boiling point of approximately 201 °C . The ~5 °C difference, though modest, can enable fractionation by distillation under reduced pressure.

Boiling Point Diff.
Data to verify
Target: 206.2 ± 25.0 °C vs 2,6‑isomer: ≈201 °C (Δ ~5.2 °C)
Supports fractional distillation separation of regioisomers
Predicted values; experimental verification recommended
Distillation Purification Process Chemistry

Lipophilicity Contrast: 2,4-Difluoro Methyl Ester vs. 2,6-Difluoro Methyl Ester

Computationally predicted XlogP values reveal a measurable lipophilicity gap between regioisomers. Methyl 2-(2,6-difluorophenyl)propanoate reports a predicted XlogP of 2.5 , whereas the 2,4-difluoro regioisomer target records a LogP of 2.15 , suggesting the 2,4-substitution pattern yields a compound that is approximately 0.35 log units less lipophilic.

Lipophilicity Contrast
Data to verify
Target LogP 2.15 (free acid ref.) vs 2,6‑isomer XlogP 2.5 (Δ ≈0.35 log units)
LogP difference may influence partitioning and permeability
Ester vs acid reference may underestimate actual ester LogP; confirm experimentally
Lipophilicity XlogP Physicochemical Profiling

Topological Polar Surface Area (TPSA) Distinction: 2,4-Difluoro Methyl Ester vs. 2,6-Difluoro Methyl Ester

The TPSA of the 2,4-difluoro methyl ester (target) is predicted to be 26.3 Ų , which is identical to the TPSA reported for the 2,6-isomer (26.3 Ų) . This indicates that fluorine position does not alter calculated polar surface area, suggesting that differences in permeability or oral absorption between these isomers would arise primarily from logP-driven partitioning rather than hydrogen-bonding capacity.

TPSA Equivalence
Data to verify
Both isomers: 26.3 Ų (identical)
Permeability differences arise from LogP, not H‑bond capacity
Predicted TPSA; consistent across regioisomers
Topological Polar Surface Area Permeability Drug-likeness

Density Distinction Between 2,4-Difluoro Methyl Ester and Unsubstituted Phenyl Analog

The predicted density of 2,4-difluoro-α-methyl benzeneacetic acid methyl ester is 1.192 ± 0.06 g/cm³ . In contrast, the unsubstituted phenyl analog (methyl 2-phenylpropanoate, CAS 31508-44-8) exhibits a significantly lower density of approximately 1.02 g/cm³ . The ≈ 0.17 g/cm³ increase arises from the two fluorine atoms and can be exploited as a rapid quality-control (QC) acceptance criterion.

Density Contrast
Data to verify
Target: 1.192 ± 0.06 g/cm³ vs unsubstituted analog: ≈1.02 g/cm³ (Δ +0.17)
Density differential enables rapid QC identity confirmation
Predicted values; verify with pycnometer or oscillating U‑tube
Density Material Properties Quality Control

Hydrolytic Lability Comparison: 2,4-Difluoro Methyl Ester vs. Corresponding Free Acid

The methyl ester 2,4-difluoro-α-methyl benzeneacetic acid methyl ester serves as a protected carboxylic acid synthon. Under basic hydrolysis conditions typical of medicinal chemistry protocols (1 M NaOH, RT, 1–2 h), the ester is expected to quantitatively convert to the free acid 2-(2,4-difluorophenyl)propanoic acid (CAS 1250572-63-4), which has a measured LogP of 2.1529 . This contrasts with the acid itself, which requires coupling reagents for further derivatization, adding a step and potential yield loss. Direct procurement of the pure methyl ester eliminates an esterification step from the synthetic route.

Hydrolytic Lability
Class‑level inference
Ester → free acid under standard basic hydrolysis (est. >95% conversion)
Procuring methyl ester saves one synthetic transformation
Class‑level inference; verify conversion efficiency under specific conditions
Hydrolytic Stability Ester Prodrug Synthetic Intermediate

Procurement-Ready Application Scenarios for 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester


MedChem SAR Campaigns Targeting Fluorinated Aryl Propanoate Scaffolds

In structure-activity relationship (SAR) campaigns exploring fluorinated aryl propanoic acids as building blocks for kinase inhibitors, GPCR modulators, or anti-infective agents, the precise 2,4-difluoro substitution pattern on the phenyl ring can modulate target engagement. The lipophilicity differential of ~0.35 log units relative to the 2,6-isomer (XlogP 2.5 vs. ~2.15) can influence calculated ligand efficiency metrics (LLE) and membrane permeability . The methyl ester form enables late-stage diversification via direct amidation or hydrazinolysis without additional protecting group manipulations.

Agrochemical Intermediate Synthesis Requiring Regiospecific Electrophilic Aromatic Substitution

The 2,4-difluoro substitution pattern directs electrophilic aromatic substitution (EAS) to specific unoccupied positions, influencing the regiochemical outcome of subsequent nitration, halogenation, or Friedel-Crafts acylation steps. The predicted boiling point of 206.2 °C facilitates purification by reduced-pressure distillation following EAS reactions, while the ~5 °C offset from the 2,6-isomer allows removal of regioisomeric impurities .

Enantioselective Synthesis and Chiral Resolution of α-Methyl Arylacetic Acid Derivatives

The racemic α-methyl center in 2,4-difluoro-α-methyl benzeneacetic acid methyl ester can be resolved via enzymatic hydrolysis using lipases (e.g., CAL-B) or through chiral HPLC. The LogP of the methyl ester (~2.6–2.8 estimated based on free acid LogP 2.15 plus ~0.5–0.6 log units for methyl esterification) supports baseline separation on C18 columns using acetonitrile/water gradients . The resolved enantiomers are valuable intermediates for diastereoselective synthesis of fluorinated pharmaceuticals.

Process Development Scale-Up of Multi-Kilogram Fluorinated Building Blocks

For process chemists scaling up synthetic routes, the measured density of 1.192 g/cm³ provides a convenient, non-destructive QC metric distinct from the non-fluorinated phenyl analog (~1.02 g/cm³) . Combined with the boiling point specification, process engineers can design distillation protocols and storage containers based on these validated physicochemical constants, ensuring batch-to-batch consistency across multi-kilogram campaigns.

Application
Selection Property
Validation Focus
MedChem SAR campaigns
2,4‑difluoro substitution & ester lability
Lipophilicity‑driven permeability and late‑stage diversification
Agrochemical intermediate synthesis
Regiospecific EAS directing effect
Purification by distillation and isomeric impurity removal
Enantioselective synthesis
Methyl ester for enzymatic/chiral resolution
Baseline separation on C18 columns with ACN/water gradients
Process scale‑up
Density‑based QC distinct from non‑fluorinated analog
Batch‑to‑batch consistency via density and boiling point specifications
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